molecular formula C19H23N5O2S B2816791 N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide CAS No. 2034326-82-2

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide

Cat. No.: B2816791
CAS No.: 2034326-82-2
M. Wt: 385.49
InChI Key: CKOPYHOXFJRWLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide is a synthetic small molecule with a molecular formula of C19H23N5O2S and a molecular weight of 385.5 g/mol . This compound is built around a [1,2,4]triazolo[4,3-b]pyridazine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The structure incorporates an ethoxy group at the 6-position of the triazolopyridazine ring, which is linked via a methylene bridge to an acetamide functionality. The acetamide tail features a 4-(isopropylthio)phenyl group, introducing a potential site for hydrophobic interactions . The [1,2,4]triazolo[4,3-b]pyridazine scaffold is of significant interest in drug discovery. Published structure-activity relationship (SAR) studies on analogous compounds containing this core have demonstrated potent in vitro activity against the parasite Cryptosporidium, a major cause of life-threatening diarrhea . Furthermore, related triazolopyridazine derivatives have been investigated as exquisitely selective, ATP-competitive inhibitors of oncogenic kinases like MET, showing promising antitumor activity in vivo . Other research highlights that molecular hybrids combining triazole and acetamide pharmacophores, similar to the structure of this compound, have exhibited anti-proliferative potential against cancer cell lines such as HepG2 (liver carcinoma) in preclinical studies . This suggests that this compound represents a valuable chemical tool for researchers exploring new therapeutic agents in areas including antiparasitic and anticancer research. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2S/c1-4-26-19-10-9-16-21-22-17(24(16)23-19)12-20-18(25)11-14-5-7-15(8-6-14)27-13(2)3/h5-10,13H,4,11-12H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOPYHOXFJRWLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN2C(=NN=C2CNC(=O)CC3=CC=C(C=C3)SC(C)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide typically involves multiple steps, starting with the preparation of the triazolopyridazine core This can be achieved through cyclization reactions involving appropriate precursors such as hydrazine derivatives and ethoxy-substituted nitriles

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization. The reaction conditions are carefully monitored to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or isopropylthio groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted analogs of the original compound.

Scientific Research Applications

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its mechanism of action include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Core Triazolo-Pyridazine Modifications

Key Analogs :

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(6-oxo-1(6H)-pyridazinyl)acetamide (): Methoxy vs. Acetamide Side Chain: The 6-oxo-pyridazinyl group introduces hydrogen-bonding capability, contrasting with the target compound’s isopropylthio-phenyl group, which prioritizes hydrophobic interactions.

2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (, ID 891117-12-7): Methyl vs. Phenyl Substituents: The 4-ethoxyphenyl group in the acetamide side chain lacks the sulfur atom present in the target compound, diminishing thioether-mediated interactions.

Comparative Data Table

Compound ID/Name Core Substituent (Position 6) Acetamide Side Chain Substituent Key Properties
Target Compound Ethoxy 4-(isopropylthio)phenyl High lipophilicity, sulfur-mediated binding
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(6-oxo-1(6H)-pyridazinyl)acetamide Methoxy 6-oxo-pyridazinyl Enhanced solubility, H-bond donor
2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (ID 891117-12-7) 3-Methyl 4-ethoxyphenyl Moderate lipophilicity, no sulfur
894037-84-4 (Chlorophenyl analog) - 4-chlorophenyl Electron-withdrawing, potential reactivity

Biological Activity

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological activity, particularly focusing on its anticancer properties.

Structural Characteristics

The compound features a unique structure that incorporates both triazole and acetamide functionalities. Its molecular formula is C15H18N6OC_{15}H_{18}N_6O, with a molecular weight of approximately 368.44 g/mol . The ethoxy group enhances its solubility, which is crucial for biological activity. The structural formula can be represented as follows:

N 6 ethoxy 1 2 4 triazolo 4 3 b pyridazin 3 yl methyl 2 4 isopropylthio phenyl acetamide\text{N 6 ethoxy 1 2 4 triazolo 4 3 b pyridazin 3 yl methyl 2 4 isopropylthio phenyl acetamide}

Synthesis

The synthesis of this compound typically involves multiple steps which may include the following:

  • Formation of the Triazolo-Pyridazine Core : This step involves the reaction of appropriate precursors under controlled conditions to form the triazolo-pyridazine structure.
  • Introduction of the Ethoxy Group : The ethoxy substituent is introduced to enhance solubility and modify biological activity.
  • Acetamide Formation : The final step involves the attachment of the acetamide moiety to yield the target compound.

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in cancer research.

Anticancer Properties

The compound has shown promise as an inhibitor of various kinases involved in cancer progression. Notably, related compounds such as triazoloquinazolinones have demonstrated anticancer properties by inhibiting Polo-like Kinase 1 (Plk1) , a critical regulator of cell division.

Table 1: Inhibitory Activity of Related Compounds on Plk1

CompoundIC50 (μM)Mechanism of Action
Triazoloquinazolinone A4.4Inhibition of Plk1 PBD
Triazoloquinazolinone B2.5Induction of mitotic arrest
This compoundTBDPotential inhibition of Plk1

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes and receptors. This interaction can inhibit enzyme activity by binding to active sites and preventing substrate access, thereby disrupting various biochemical pathways critical for cancer cell survival and proliferation.

Case Studies and Research Findings

Recent studies have investigated the structure–activity relationship (SAR) of compounds similar to this compound. These studies have highlighted how modifications to the triazole and acetamide groups can enhance anticancer efficacy.

For instance:

  • A study reported that certain substitutions on the phenyl ring significantly improved binding affinity to Plk1 .
  • Another research indicated that compounds with similar structural motifs exhibited cytotoxic effects against various cancer cell lines .

Q & A

Q. Optimization strategies :

ParameterTypical RangeImpact on Yield/Purity
SolventDMF, THF, or DCMHigher polarity improves cyclization but may reduce thioether stability
Temperature80–100°C for cyclizationExcess heat degrades thioether bonds
CatalystPd(OAc)₂ or CuIAccelerates coupling reactions but may require rigorous purification

Basic: What spectroscopic techniques are critical for structural validation?

  • NMR (¹H/¹³C) : Essential for confirming regioselectivity of the triazolo-pyridazine core and substituent positions. For example, the ethoxy group’s methyl protons appear as a triplet at ~1.4 ppm .
  • HRMS : Validates molecular weight (expected m/z ~470–480 for C₂₁H₂₅N₅O₂S) and detects impurities .
  • X-ray crystallography : Resolves ambiguities in stereochemistry, particularly for the acetamide side chain .

Basic: What preliminary biological screening approaches are recommended?

  • Enzyme inhibition assays : Target kinases (e.g., p38 MAPK) due to structural similarity to known triazolo-pyridazine inhibitors. Use IC₅₀ determination with ATP-competitive assays .
  • Cellular permeability : Evaluate via Caco-2 monolayer models, noting the compound’s logP (~3.5) may limit aqueous solubility .

Advanced: How can data contradictions in biological activity across analogs be resolved?

Discrepancies often arise from substituent effects (e.g., isopropylthio vs. methylthio) or assay conditions. Methodological solutions include:

  • Comparative SAR studies : Systematically vary substituents (see table below) .
  • Orthogonal assays : Confirm activity using SPR (surface plasmon resonance) alongside enzymatic assays to rule out false positives .
Substituent (R)Target Activity (IC₅₀, nM)Notes
Isopropylthio12 ± 2 (p38 MAPK)Higher lipophilicity improves membrane binding
Ethylthio45 ± 8Reduced steric bulk lowers affinity
Methylthio>100Poor kinase binding due to small size

Advanced: What strategies improve metabolic stability in vivo?

  • Isotere replacement : Substitute the ethoxy group with a trifluoromethoxy group to reduce CYP450-mediated oxidation .
  • Prodrug design : Mask the acetamide as an ester to enhance bioavailability, with hydrolysis in target tissues .
  • Microsomal stability assays : Monitor half-life in liver microsomes (human/rodent) to identify vulnerable sites .

Advanced: How can computational methods guide structural optimization?

  • Docking studies : Use Schrödinger Suite or AutoDock to predict binding poses with p38 MAPK (PDB: 3D83). The isopropylthio group occupies a hydrophobic pocket in silico .
  • MD simulations : Assess conformational flexibility of the triazolo-pyridazine core under physiological pH (6.5–7.4) .
  • ADMET prediction : Tools like SwissADME predict BBB permeability (low) and hepatotoxicity risk (moderate) .

Advanced: What experimental designs resolve conflicting solubility data?

  • pH-dependent solubility : Test in buffers (pH 1.2–7.4) using HPLC quantification. The compound’s solubility decreases sharply above pH 6.5 due to deprotonation .
  • Co-solvent screening : Identify excipients (e.g., PEG-400) that enhance solubility without destabilizing the triazolo core .

Advanced: How to address synthetic byproduct formation during scale-up?

  • DoE (Design of Experiments) : Optimize reagent stoichiometry (e.g., 1.2 eq. of isopropylthiol) and mixing rates to minimize thioether dimerization .
  • In-line FTIR : Monitor reaction progress in real time to detect intermediates like the pyridazine-thiolate .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.